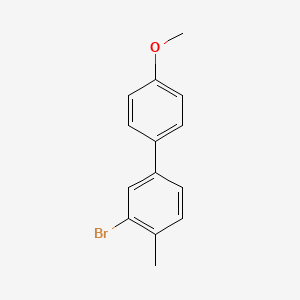
3-Bromo-4'-methoxy-4-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4’-methoxy-4-methyl-1,1’-biphenyl is an organic compound with the molecular formula C14H13BrO. It is a biphenyl derivative, which means it consists of two benzene rings connected by a single bond. The presence of bromine, methoxy, and methyl groups on the biphenyl structure makes this compound unique and interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4’-methoxy-4-methyl-1,1’-biphenyl typically involves the bromination of 4’-methoxy-4-methyl-1,1’-biphenyl. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4’-methoxy-4-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Major Products Formed
Substitution Reactions: Products include various substituted biphenyl derivatives.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include hydrogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-4’-methoxy-4-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4’-methoxy-4-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the methoxy and methyl groups can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and cellular processes, making the compound useful in medicinal chemistry and drug design.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-methoxybiphenyl: Similar structure but lacks the methyl group.
4-Bromo-4’-methoxybiphenyl: Similar structure but the positions of the bromine and methoxy groups are different.
3-Bromo-4-methylbiphenyl: Similar structure but lacks the methoxy group.
Uniqueness
3-Bromo-4’-methoxy-4-methyl-1,1’-biphenyl is unique due to the combination of bromine, methoxy, and methyl groups on the biphenyl structure. This combination imparts distinct electronic and steric properties, making it valuable for specific chemical reactions and applications.
Propiedades
Fórmula molecular |
C14H13BrO |
|---|---|
Peso molecular |
277.16 g/mol |
Nombre IUPAC |
2-bromo-4-(4-methoxyphenyl)-1-methylbenzene |
InChI |
InChI=1S/C14H13BrO/c1-10-3-4-12(9-14(10)15)11-5-7-13(16-2)8-6-11/h3-9H,1-2H3 |
Clave InChI |
NMKPKDPBKAOJFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
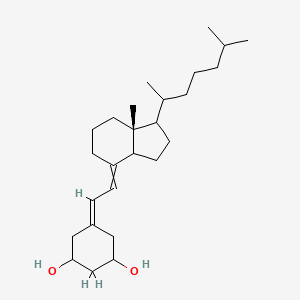
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
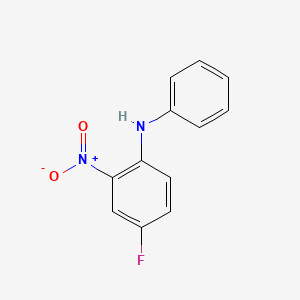
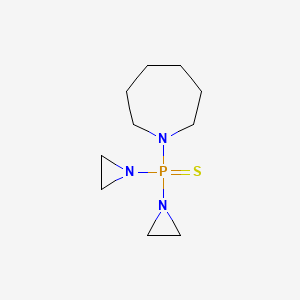
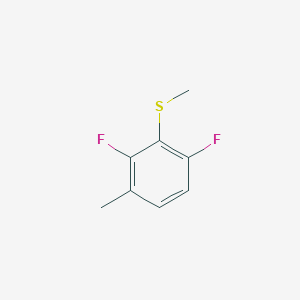
![1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14762734.png)


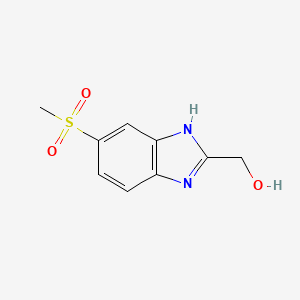
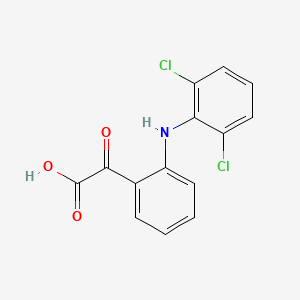
![6H-[1,4]Dioxino[2,3-F]indole](/img/structure/B14762749.png)

